molecular formula C11H11BrO3 B13555017 1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol

1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol

Cat. No.: B13555017
M. Wt: 271.11 g/mol
InChI Key: QNAKXZQHZOYYCO-UHFFFAOYSA-N
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Description

1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol is a chemical compound with a complex structure that includes a bromine atom, a dioxin ring, and a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol typically involves multiple steps. One common method starts with the bromination of 2,3-dihydrobenzo[b][1,4]dioxin to introduce the bromine atom at the 8-position. This is followed by the addition of a propenol group through a series of reactions involving intermediates such as halides and alcohols. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propenol group can yield aldehydes or carboxylic acids, while substitution of the bromine atom can produce a wide range of functionalized derivatives .

Scientific Research Applications

1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and dioxin ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The propenol group may also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • (S)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-2-methanol
  • 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine

Uniqueness

1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol is unique due to the presence of the propenol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substitution patterns .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

1-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-ol

InChI

InChI=1S/C11H11BrO3/c1-2-9(13)7-5-8(12)11-10(6-7)14-3-4-15-11/h2,5-6,9,13H,1,3-4H2

InChI Key

QNAKXZQHZOYYCO-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC2=C(C(=C1)Br)OCCO2)O

Origin of Product

United States

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